1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
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Description
1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C14H15F2N5OS and its molecular weight is 339.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study by Kejian Li and Wenbin Chen (2008) introduced a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, including the specific compound . This method utilized microwave irradiation for solvent conditions, offering satisfactory yields and better reaction times compared to conventional heating. The synthesized compounds, including various 1,3,4-thiadiazol-2-yl urea derivatives, were characterized by 1H NMR, ESI-MS, and Elemental analysis, highlighting the compound's structural and chemical properties (Li & Chen, 2008).
Biological Activity and Applications
Research on thiadiazole urea derivatives, such as the compound in focus, has shown potential in various biological activities. One study detailed the synthesis and enzyme inhibition data for a series of thiadiazole urea matrix metalloproteinase (MMP) inhibitors, revealing the compound's capacity as a moderately effective stromelysin inhibitor. This suggests potential applications in targeting diseases associated with MMP activity, such as cancer and inflammatory conditions (Jacobsen et al., 1999).
Li-Qiao Shi (2011) investigated a related compound, demonstrating its fungicidal activity against Rhizoctonia solani and Botrytis cinerea. This research implies the compound's potential utility in agricultural applications for controlling fungal pathogens (Shi, 2011).
Pharmacokinetics and Pain Management
A study on 1,3-disubstituted ureas with a piperidyl moiety, including 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, explored structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). This research indicated improved pharmacokinetic parameters and potential for reducing inflammatory pain, suggesting the compound's application in pain management and inflammation control (Rose et al., 2010).
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N5OS/c15-10-2-1-3-11(16)13(10)19-14(22)18-9-4-6-21(7-5-9)12-8-17-23-20-12/h1-3,8-9H,4-7H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWJKNUFRRLAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=C(C=CC=C2F)F)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.